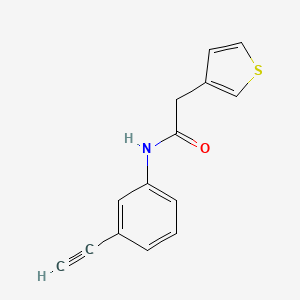
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone is a chemical compound that belongs to the class of benzothiazepines. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It may also modulate the activity of certain enzymes and receptors involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties in animal models and clinical trials. Another direction is to explore its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel analogs of this compound with improved pharmacokinetic properties may also be an area of future research.
In conclusion, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone is a promising compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. However, further research is needed to fully understand its mechanism of action and explore its potential in clinical applications.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone involves the reaction of 2-ethoxyethylamine with 2-acetylaminothiophenol in the presence of a base. The resulting intermediate is then cyclized with formaldehyde to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-16-10-13(15)14-8-5-9-17-12-7-4-3-6-11(12)14/h3-4,6-7H,2,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXUHMREDBOMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)





![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)
